molecular formula C10H10N4O4S B12474153 2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine

2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine

Cat. No.: B12474153
M. Wt: 282.28 g/mol
InChI Key: REJMAHWFWFRYQH-UHFFFAOYSA-N
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Description

2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine is a complex organic compound characterized by the presence of a dinitrophenyl group attached to a sulfanyl group, which is further connected to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with a suitable tetrahydropyrimidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, can be applied to produce this compound in larger quantities if needed.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: May be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets such as enzymes and receptors. The dinitrophenyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dinitrophenyl)sulfanyl]-1H-benzimidazole
  • S-(2,4-Dinitrophenyl)glutathione

Uniqueness

2-[(2,4-Dinitrophenyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature may influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C10H10N4O4S

Molecular Weight

282.28 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C10H10N4O4S/c15-13(16)7-2-3-9(8(6-7)14(17)18)19-10-11-4-1-5-12-10/h2-3,6H,1,4-5H2,(H,11,12)

InChI Key

REJMAHWFWFRYQH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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